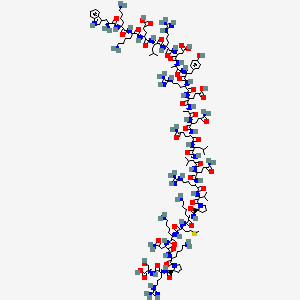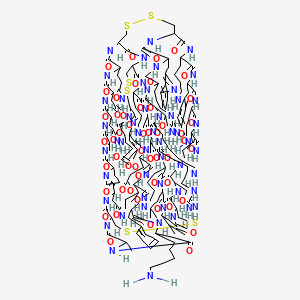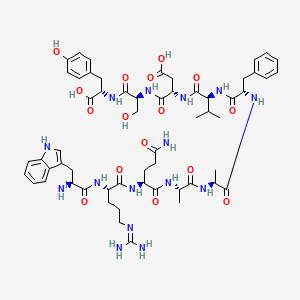
1206779-25-0
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Scientific Software Frameworks and Grid Computing
The development and use of scientific software frameworks have become integral to scientific research. These frameworks, especially for grid-enabling existing applications and developing new applications, have enhanced programming productivity and facilitated complex scientific research. This approach contrasts traditional methods where scientific software was written from scratch, leading to challenges in development, use, and maintenance (Appelbe et al., 2007).
Data-Intensive Analysis Processes in Scientific Research
In data-intensive science, researchers utilize a variety of software applications to support analyses and processes. Technologies such as workflow, service, and portal address the essential requirements of interoperability, integration, automation, reproducibility, and efficient data handling in scientific processes. However, no single technology meets all these requirements, indicating the necessity for hybrid technologies in supporting data-intensive research (Yao, Rabhi, & Peat, 2014).
Enhancing Scientific Research with Open Licensing
The growth of computational research and the public release of scientific research have led to challenges in copyright and licensing. The proposal of a reproducible research standard (RRS) aims to facilitate reproducible scientific investigation, encourage greater collaboration, and engage the broader community in scientific learning and discovery, addressing the gap in the current licensing and copyright structure for scientific research (Stodden, 2009).
The Role of Hackathons in Accelerating Scientific Discoveries
Hackathons have been identified as a means to enhance collaborative science. They provide a platform for peer review before the publication of analytical results, cross-validate the design of studies or underlying data sets, and drive reproducibility of scientific analyses. This approach bridges the traditional divide between data generators and bioinformaticians, fostering agile and collaborative research (Ghouila et al., 2018).
Profiling Scientific Workflows
Characterizing and profiling scientific workflows are essential for researchers working with planning, scheduling, and execution of scientific workflows. This involves analyzing computational tasks in workflows to understand their I/O, memory, and computational characteristics. Such profiling has revealed inefficiencies and helped in optimizing workflow component implementations (Juve et al., 2013).
properties
CAS RN |
1206779-25-0 |
|---|---|
Molecular Formula |
C₇₈H₁₃₅N₂₁O₂₆S |
Molecular Weight |
1815.10 |
sequence |
One Letter Code: EDVGSNKGAIIGLMVGGVV |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[Ala107]-MBP (104-118)](/img/structure/B612396.png)









![[Glu27]-PKC (19-36)](/img/structure/B612418.png)